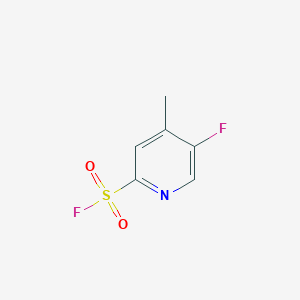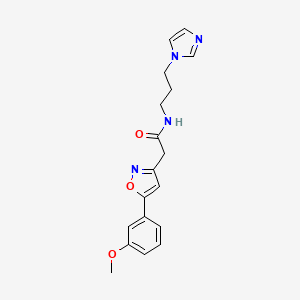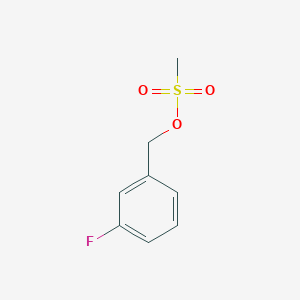![molecular formula C15H13Cl2N3O3 B2810729 methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate CAS No. 1259166-80-7](/img/structure/B2810729.png)
methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate, also known as chlorantraniliprole, is a novel insecticide that has gained significant attention in the scientific community due to its unique mechanism of action and high efficacy against a wide range of insect pests.
作用机制
Chlorantraniliprole acts as a potent insecticide by targeting the ryanodine receptor (RyR) in insect muscle cells. This receptor plays a critical role in muscle contraction and is essential for normal insect physiology. Chlorantraniliprole binds to the RyR and causes a sustained release of calcium ions, leading to hypercontraction of the insect muscles and ultimately death. This unique mode of action makes methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole highly effective against insect pests while minimizing its impact on non-target organisms.
生化和生理效应
Chlorantraniliprole has been shown to have a minimal impact on non-target organisms, including mammals, birds, and fish. However, it can have some effects on beneficial insects such as honeybees and parasitoids, although these effects are generally minimal and depend on the specific application method and dosage used. Chlorantraniliprole is rapidly metabolized in mammals and excreted in the urine, with no evidence of accumulation in the body.
实验室实验的优点和局限性
Chlorantraniliprole has several advantages for use in laboratory experiments, including its high potency against target pests, selectivity towards target organisms, and unique mode of action. However, it can be challenging to work with due to its low solubility in water and some organic solvents, which can limit its application in certain experimental settings.
未来方向
There are several potential future directions for research on methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, including the development of new formulations and application methods to enhance its efficacy and reduce its impact on non-target organisms. Other areas of research could include the investigation of potential resistance mechanisms in target pests, the development of new insecticides based on the same mode of action as methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, and the exploration of its potential use in other areas such as agriculture, public health, and veterinary medicine.
Conclusion
In conclusion, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole is a highly effective and selective insecticide that has gained significant attention in the scientific community due to its unique mode of action and high efficacy against a wide range of insect pests. Its use in laboratory experiments and potential applications in other areas make it an exciting area of research for the future.
合成方法
Chlorantraniliprole is synthesized through a multistep process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-aminobenzonitrile to form 4-(3,6-dichloropyridine-2-amido)phenyl)acetonitrile. This intermediate is then reacted with methyl isocyanate and N-methylpyrrolidone to form the final product, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate.
科学研究应用
Chlorantraniliprole has been extensively studied for its efficacy against a wide range of insect pests, including lepidopteran, coleopteran, and hemipteran species. It has been shown to have a high level of selectivity towards target pests, with minimal impact on non-target organisms such as bees and beneficial insects. Chlorantraniliprole has also been studied for its potential use in integrated pest management programs, where it can be used in combination with other insecticides or biological control agents to enhance pest control efficacy.
属性
IUPAC Name |
methyl N-[4-[(3,6-dichloropyridine-2-carbonyl)amino]phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)13-11(16)7-8-12(17)19-13/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUIVFUTJOWAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)
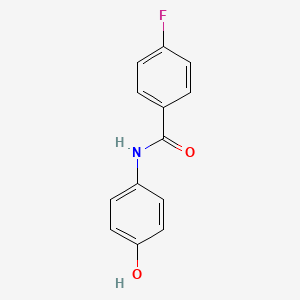
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2810649.png)
![N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2810650.png)
![Methyl 4-fluoro-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2810652.png)
![2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2810655.png)
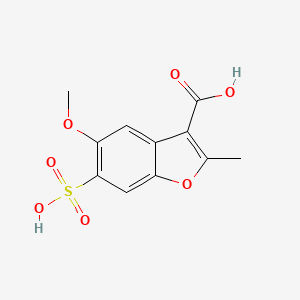
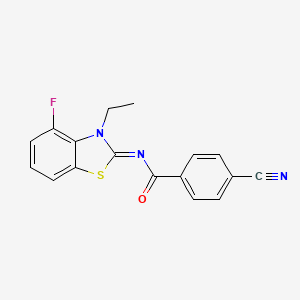
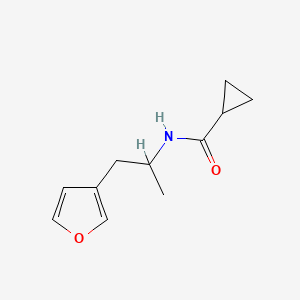
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone](/img/structure/B2810660.png)
![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)
